molecular formula C15H12Cl3NO3 B3557841 2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide

2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide

Cat. No.: B3557841
M. Wt: 360.6 g/mol
InChI Key: LFSWLZJZDZIFBN-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide is an organic compound with the molecular formula C15H12Cl3NO3 It is characterized by the presence of a methoxy group, a trichlorophenoxy group, and an acetamide group

Properties

IUPAC Name

2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3/c1-21-8-15(20)19-9-2-4-10(5-3-9)22-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSWLZJZDZIFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4,5-trichlorophenol with 4-aminophenol to form an intermediate, which is then reacted with methoxyacetyl chloride to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chlorine atoms can result in various substituted phenoxy derivatives .

Scientific Research Applications

2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide
Reactant of Route 2
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2-methoxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide

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